molecular formula C15H22N4O5S B7545258 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea

1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea

Numéro de catalogue B7545258
Poids moléculaire: 370.4 g/mol
Clé InChI: GWBSBKDWYDXSDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea, also known as DMP 323, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 exerts its therapeutic effects by inhibiting the activity of kinases, specifically Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. By inhibiting these proteins, this compound 323 prevents the activation of downstream signaling pathways that are involved in the development and progression of cancer, inflammation, and autoimmune diseases.
Biochemical and Physiological Effects
This compound 323 has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound 323 has been shown to have immunomodulatory effects by regulating the activity of immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 is its high potency and specificity for JAK and STAT proteins. This makes it an ideal candidate for further development as a therapeutic agent. However, one of the limitations of this compound 323 is its poor solubility, which can make it challenging to work with in lab experiments.

Orientations Futures

There are several future directions for the development of 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. Additionally, this compound 323 could be used in combination with other therapeutic agents to enhance their efficacy. Further research is needed to fully understand the potential of this compound 323 in the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 involves the reaction of 4-(dimethylsulfamoyl)phenyl isocyanate with 3-(1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl)urea. The reaction proceeds under mild conditions and results in the formation of this compound 323 as a white solid with a high yield.

Applications De Recherche Scientifique

1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of various kinases, which play a crucial role in the development and progression of these diseases.

Propriétés

IUPAC Name

1-[4-(dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5S/c1-11(10-19-8-9-24-15(19)21)16-14(20)17-12-4-6-13(7-5-12)25(22,23)18(2)3/h4-7,11H,8-10H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBSBKDWYDXSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOC1=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.